molecular formula C34H30N4O5 B105332 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 17352-47-5

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Cat. No. B105332
CAS RN: 17352-47-5
M. Wt: 574.6 g/mol
InChI Key: UYMLFZPTHZOMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as BNH, is a synthetic compound used in scientific research. It is a member of the azo dyes family and is commonly used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. BNH has been synthesized using various methods and has demonstrated promising results in scientific research applications.

Mechanism Of Action

The mechanism of action of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its binding to proteins and changing its fluorescent properties upon binding. The binding of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide to proteins can induce conformational changes that can be detected using fluorescence spectroscopy. The changes in fluorescence can be used to determine the binding affinity and kinetics of the protein-ligand interaction.

Biochemical And Physiological Effects

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is only used in scientific research applications.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in lab experiments include its high sensitivity and selectivity for protein-ligand interactions and enzyme kinetics. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide include its potential toxicity and limited solubility in aqueous solutions. It also requires specialized equipment and expertise to perform fluorescence spectroscopy experiments.

Future Directions

There are several future directions for 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide research, including the development of new synthetic methods for 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide derivatives with improved properties. The application of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in drug discovery and development is also an area of interest, as it can be used to screen for potential drug candidates and study their interactions with target proteins. The use of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in live cell imaging and in vivo studies is also an area of active research, as it can provide insights into protein-ligand interactions and enzyme kinetics in a more physiological context.

Synthesis Methods

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide can be synthesized through a multi-step process that involves the coupling of 4-amino-2,5-diethoxybenzoic acid with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The resulting compound is then coupled with 3-hydroxy-N-phenylnaphthalene-2-carboxamide using diazotization and azo coupling reactions. The final product is purified through column chromatography and characterized using various analytical techniques.

Scientific Research Applications

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is widely used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. Its ability to bind to proteins and change its fluorescent properties upon binding makes it an excellent tool for studying protein conformational changes and ligand binding kinetics. 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has also been used to study enzyme activity and inhibition, as it can act as an inhibitor or activator depending on the enzyme and the experimental conditions.

properties

CAS RN

17352-47-5

Product Name

4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Molecular Formula

C34H30N4O5

Molecular Weight

574.6 g/mol

IUPAC Name

4-[(4-benzamido-2,5-diethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C34H30N4O5/c1-3-42-29-21-28(30(43-4-2)20-27(29)36-33(40)22-13-7-5-8-14-22)37-38-31-25-18-12-11-15-23(25)19-26(32(31)39)34(41)35-24-16-9-6-10-17-24/h5-21,39H,3-4H2,1-2H3,(H,35,41)(H,36,40)

InChI Key

UYMLFZPTHZOMMR-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O

Other CAS RN

17352-47-5

Origin of Product

United States

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